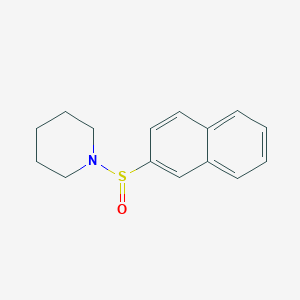

1-Naphthalen-2-ylsulfinylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylsulfinylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS/c17-18(16-10-4-1-5-11-16)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJMMAKJRFZOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Naphthalen 2 Ylsulfinylpiperidine and Its Analogues

Direct Synthesis Strategies for the Sulfinyl Moiety

The sulfinyl group, a chiral sulfur center, is a critical component of the target molecule. Its synthesis, particularly with stereocontrol, is a key challenge.

Stereoselective Oxidation Approaches for Sulfinyl Formation

The most direct method to form a sulfinyl group (a sulfoxide) is through the oxidation of the corresponding sulfide (B99878). Achieving high levels of stereoselectivity in this transformation is a significant area of research. A variety of methods have been developed to this end, often employing chiral catalysts or reagents. researchgate.net

Metal-catalyzed asymmetric sulfide oxidation is a prominent strategy. researchgate.net Catalysts based on transition metals such as titanium, vanadium, and iron have been successfully used to produce enantioenriched sulfoxides. researchgate.net For instance, zirconium-containing catalysts have demonstrated notable catalytic activity in the oxidation of sulfides to sulfoxides. nih.gov A heterogeneous catalyst, Zr/SiW12/GO, has been shown to be effective for this transformation using hydrogen peroxide as a green oxidant. nih.gov This method offers the advantage of easy catalyst recovery and reuse. nih.gov

Non-metal catalyzed approaches also provide a valuable alternative. researchgate.net Organocatalysts and hypervalent iodine reagents have been employed for the chemoselective oxidation of sulfides. organic-chemistry.orgrsc.org For example, N-fluorobenzenesulfonimide (NFSI) has been utilized as an oxidant for the controlled conversion of sulfides to sulfoxides. rsc.org

The table below summarizes various oxidizing agents and catalyst systems used for the selective oxidation of sulfides to sulfoxides.

| Oxidizing Agent | Catalyst/Reagent | Key Features |

| Hydrogen Peroxide (H2O2) | Zr/SiW12/GO | Heterogeneous, reusable catalyst; mild conditions. nih.gov |

| Hydrogen Peroxide (H2O2) | Tantalum carbide | High yields of sulfoxides. organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | None | Controllable oxidation by varying reagent loading. rsc.org |

| Sodium Bromate (NaBrO3) | Ceric Ammonium Nitrate (CAN) on silica (B1680970) gel | Heterogeneous system, simplified work-up. organic-chemistry.org |

| tert-Butyl Hydroperoxide (TBHP) | Dirhodium(II) carboxylate complex | Effective for a range of organic sulfides. organic-chemistry.org |

Chiral Auxiliary-Mediated Sulfinamide Synthesis

An alternative to direct oxidation involves the use of chiral auxiliaries to guide the stereoselective formation of the sulfinyl group. This method typically involves the reaction of a sulfinylating agent with a chiral amine or other auxiliary, followed by displacement of the auxiliary with the desired amine (in this case, piperidine). While specific examples for 1-Naphthalen-2-ylsulfinylpiperidine are not detailed in the provided results, this remains a general and powerful strategy in asymmetric sulfinamide synthesis.

Construction of the Piperidine (B6355638) Ring System

The piperidine ring is a common scaffold in pharmaceuticals and natural products. researchgate.net Its synthesis can be achieved through various cyclization reactions or by modifying a pre-existing ring.

Cyclization Reactions for Piperidine Scaffold Formation

The de novo synthesis of the piperidine ring often involves intramolecular cyclization reactions. mdpi.com These reactions typically start from acyclic precursors containing a nitrogen atom and an electrophilic or nucleophilic center that can participate in ring closure. Reductive amination and hydroamination/cyclization cascades are common strategies. mdpi.com For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to the formation of piperidine rings. mdpi.com

Functionalization of Pre-existing Piperidine Rings

An alternative to building the piperidine ring from scratch is to start with a pre-existing piperidine or pyridine (B92270) ring and introduce the desired functionality. researchgate.net The hydrogenation of substituted pyridines is a widely used method to access functionalized piperidines. mdpi.com Direct C-H functionalization of the piperidine ring is another powerful technique that allows for the introduction of substituents at specific positions. nih.gov For example, dirhodium catalysts have been employed for the C2 functionalization of N-protected piperidines. nih.gov

Coupling Strategies for Naphthalene (B1677914), Sulfinyl, and Piperidine Integration

The final stage of the synthesis involves bringing together the naphthalenyl, sulfinyl, and piperidinyl moieties. This can be achieved through several different bond-forming reactions. A common approach would be the reaction of a pre-formed naphthalenesulfinyl chloride with piperidine. This nucleophilic substitution reaction would directly form the desired N-S bond.

Alternatively, if a chiral auxiliary approach is used as described in section 2.1.2, the final step would involve the displacement of the chiral auxiliary from a naphthalenesulfinamide intermediate by piperidine. The specific conditions for this coupling would depend on the nature of the reactants and any catalysts employed.

N-Sulfinylation of Piperidine Derivatives

The primary method for the synthesis of this compound involves the direct N-sulfinylation of piperidine. This reaction typically employs a reactive naphthalene-2-sulfinyl derivative that can readily undergo nucleophilic attack by the secondary amine of the piperidine ring.

A common and effective sulfinylating agent for this transformation is naphthalene-2-sulfinyl chloride . The synthesis of this key intermediate can be achieved through the reaction of sodium 2-naphthalenesulfonate with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The subsequent reaction of naphthalene-2-sulfinyl chloride with piperidine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, affords the desired this compound. The base, often a tertiary amine such as triethylamine (B128534) or pyridine, plays a crucial role in driving the reaction to completion.

| Reactants | Reagents | Solvent | Conditions | Product |

| Piperidine, Naphthalene-2-sulfinyl chloride | Triethylamine | Dichloromethane | 0 °C to room temperature | This compound |

An alternative approach to N-sulfinylation involves the use of in situ generated sulfinylating agents. For instance, sulfonyl chlorides can be reduced to sulfinyl chlorides in the presence of a reducing agent and the amine, providing a one-pot procedure for the synthesis of sulfinamides. While this method has been demonstrated for various sulfonyl chlorides, its specific application to the synthesis of this compound would require the reduction of 2-naphthalenesulfonyl chloride.

Linkage of Naphthalene Moiety

The introduction of the naphthalene group is intrinsically linked to the choice of the sulfinylating agent. The most direct method involves starting with a pre-functionalized naphthalene derivative. 2-Naphthalenesulfonyl chloride is a commercially available and widely used precursor. arxiv.org It is typically synthesized by the sulfonation of naphthalene followed by chlorination. arxiv.org This stable and reactive compound serves as a versatile building block for introducing the naphthalen-2-ylsulfonyl group, which can then be reduced to the corresponding sulfinyl group as part of the sulfinamide synthesis.

The linkage of the naphthalene moiety can also be envisioned through cross-coupling reactions. Modern synthetic methods, such as the Buchwald-Hartwig amination, could potentially be adapted for the formation of the N-S bond. This would involve the coupling of a naphthalene-derived sulfinamide precursor with a suitable piperidine derivative. However, the more conventional approach of reacting a naphthalenesulfinyl chloride with piperidine remains the most straightforward and commonly implied method.

Advanced Synthetic Strategies and Retrosynthetic Analysis

The design of efficient and flexible synthetic routes to this compound and its analogues can be guided by advanced strategic considerations, including retrosynthetic analysis and the implementation of convergent or divergent pathways.

Retrosynthetic Disconnections Applied to the Target Compound

Retrosynthetic analysis of this compound suggests several logical bond disconnections to identify readily available starting materials. The most intuitive disconnection is at the N-S bond .

This primary disconnection leads back to two key synthons: the piperidine anion (or piperidine itself) and a naphthalene-2-sulfinyl cation equivalent. The practical chemical equivalents for these synthons are piperidine and naphthalene-2-sulfinyl chloride, respectively. This retrosynthetic pathway highlights the direct N-sulfinylation strategy discussed previously.

A secondary disconnection can be considered at the C-S bond of the naphthalene moiety. This would lead to a piperidine-1-sulfinyl synthon and a naphthalenyl organometallic species. While synthetically more challenging, this approach could offer a pathway for introducing diverse aryl or heteroaryl groups at a late stage of the synthesis.

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and a library of related analogues.

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated to produce a variety of analogues. researchgate.net For example, a common precursor, such as a functionalized piperidine derivative, could be reacted with a range of different aryl sulfinyl chlorides to generate a library of N-arylsulfinylpiperidines. Alternatively, starting with naphthalene-2-sulfinyl chloride, it could be reacted with a diverse set of cyclic secondary amines to produce a series of N-(naphthalen-2-ylsulfinyl)amines. This strategy is particularly useful for structure-activity relationship (SAR) studies in medicinal chemistry.

| Strategy | Description | Application to Target Compound |

| Convergent | Two or more fragments are synthesized separately and then joined together. organic-chemistry.org | Preparation of piperidine and naphthalene-2-sulfinyl chloride independently, followed by their reaction. |

| Divergent | A common intermediate is used to generate a library of related compounds. researchgate.net | Reacting naphthalene-2-sulfinyl chloride with various cyclic amines to create a family of sulfinamides. |

Development of Novel Synthetic Routes to Sulfinylpiperidines

Recent advances in organic synthesis have opened up new avenues for the preparation of sulfinamides, which can be applied to the synthesis of sulfinylpiperidines. One notable development is the use of N-silyl sulfinylamine reagents . nih.gov These reagents can react with organometallic species to form a wide array of sulfinamides. While this method is more commonly used for preparing primary sulfinamides, its adaptation for secondary amines like piperidine could provide a novel and modular route.

Furthermore, the development of catalytic methods for N-S bond formation is an active area of research. Transition-metal-catalyzed cross-coupling reactions, traditionally used for C-N and C-O bond formation, are being explored for the synthesis of sulfinamides. Such methods could offer milder reaction conditions and broader functional group tolerance compared to traditional methods. The application of these emerging technologies to the synthesis of this compound could provide more efficient and versatile synthetic routes in the future.

Stereochemical Control and Asymmetric Induction Mediated by 1 Naphthalen 2 Ylsulfinylpiperidine

Principles of Enantioselective and Diastereoselective Reactions

In the synthesis of chiral molecules, reactions are often classified based on the type of stereoisomers they produce selectively. Enantioselective synthesis refers to a chemical reaction that preferentially forms one enantiomer over its mirror image. yale.edu Enantiomers are stereoisomers that are non-superimposable mirror images of each other and typically have identical physical properties, except for their interaction with plane-polarized light and other chiral entities. Achieving enantioselectivity requires the influence of a chiral agent, such as a catalyst, reagent, or auxiliary, which creates a diastereomeric transition state that is lower in energy for the formation of one enantiomer. yale.edu

On the other hand, diastereoselective reactions produce a preference for one diastereomer over others. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more stereocenters. Unlike enantiomers, diastereomers have different physical and chemical properties, allowing for their separation by standard laboratory techniques like chromatography or crystallization. Diastereoselectivity often occurs when a molecule that already contains a stereocenter undergoes a reaction that creates a new one. nih.gov The existing stereocenter influences the direction of attack of a reagent on a prochiral center, leading to the favored formation of one diastereomer. osi.lv

The effectiveness of these reactions is quantified by enantiomeric excess (ee) or diastereomeric excess (de), which measure the degree of preference for the major stereoisomer.

| Feature | Enantioselective Reaction | Diastereoselective Reaction |

| Product(s) | Produces unequal amounts of enantiomers. | Produces unequal amounts of diastereomers. |

| Requirement | A chiral influence (catalyst, auxiliary, reagent) is necessary. | An existing stereocenter in the substrate or reagent influences the formation of a new stereocenter. |

| Transition States | The transition states leading to the two enantiomers are diastereomeric. | The transition states leading to the two diastereomers are themselves diastereomeric and thus have different energies. |

| Separation | Products (enantiomers) are generally difficult to separate. | Products (diastereomers) have different physical properties and are generally easier to separate. |

| Example | Asymmetric hydrogenation of a prochiral alkene using a chiral catalyst. | Addition of a Grignard reagent to a chiral aldehyde. |

Diastereoselectivity in Reactions Involving 1-Naphthalen-2-ylsulfinylpiperidine Derivatives

The this compound moiety, when incorporated into a reactant, acts as a powerful chiral auxiliary, directing the stereochemical outcome of reactions at other parts of the molecule. This diastereocontrol is governed by the interplay of electronic and steric factors originating from both the chiral sulfinyl group and the piperidine (B6355638) ring.

Inductive Effects of the Chiral Sulfinyl Group

The sulfinyl group, R-S(O)-R', is inherently chiral at the sulfur atom. nih.gov Its stereodirecting ability stems from a combination of steric and electronic effects. The lone pair of electrons and the oxygen atom on the sulfur create a distinct three-dimensional environment. The bulky naphthalenyl group attached to the sulfur in this compound provides significant steric hindrance, effectively blocking one face of a nearby reactive center.

In reactions involving intermediates like N-sulfinylimines derived from sulfinamides, the chiral sulfinyl group directs nucleophilic attack. rsc.orgrsc.org The nucleophile preferentially adds to the less sterically hindered face of the C=N double bond. The stereochemical outcome is often rationalized using models where the N-sulfinyl group adopts a conformation that minimizes steric interactions, typically placing the large naphthalenyl group away from the reaction site, thereby exposing one face of the imine to the nucleophile. researchgate.net This reliable facial bias leads to high levels of diastereoselectivity in the formation of the product. nih.gov

Influence of the Piperidine Ring Conformation

The piperidine ring, a six-membered heterocycle, typically adopts a stable chair conformation to minimize angular and torsional strain. researchgate.net However, the substitution on the nitrogen atom significantly influences its conformational preference. nih.gov When the nitrogen atom of a piperidine ring is part of a sulfinamide, as in this compound, the electronic properties of the N-S bond and the steric bulk of the naphthalenylsulfinyl group dictate the ring's geometry and the orientation of its substituents. researchgate.netnih.gov

Enantioselectivity in Transformations Catalyzed or Mediated by the Compound

While primarily used as a chiral auxiliary to induce diastereoselectivity, the principles of stereocontrol demonstrated by this compound are central to enantioselective transformations where the sulfinyl group is part of a chiral ligand or catalyst.

Control of Stereogenic Centers during Carbon-Carbon Bond Formation

Chiral sulfinamide-based ligands have been successfully employed in transition-metal-catalyzed reactions to create new carbon-carbon bonds with high enantioselectivity. acs.org For instance, chiral sulfur-olefin ligands derived from sulfinamides have been used in rhodium-catalyzed asymmetric arylations of ketimines, affording products with quaternary carbon stereocenters in high enantiomeric excess. acs.org

In a hypothetical scenario where a derivative of this compound acts as a chiral ligand, the sulfur and the naphthalenyl group would coordinate to a metal center, creating a defined chiral pocket. A prochiral substrate entering this pocket would be oriented in a specific way, forcing the C-C bond-forming reaction to occur on one prochiral face, leading to an enantiomerically enriched product. The large naphthalenyl group would play a critical role in establishing the steric environment necessary for high enantioselection. The table below shows results for a related class of sulfinamide-based ligands in a rhodium-catalyzed arylation, illustrating the potential for high enantioselectivity. acs.org

Table: Enantioselective Arylation using Sulfinamide-Olefin Ligands acs.org

| Entry | Ketimine Substrate | Arylboronic Acid | Ligand Type | Yield (%) | ee (%) |

| 1 | Benzosultam derivative | Phenylboronic acid | N-(Sulfinyl)cinnamylamine | 99 | 98 |

| 2 | Benzosultam derivative | 4-Methoxyphenylboronic acid | N-(Sulfinyl)cinnamylamine | 99 | 97 |

| 3 | Benzosultam derivative | 3-Tolylboronic acid | N-(Sulfinyl)cinnamylamine | 96 | 98 |

| 4 | Benzosulfamidate derivative | Phenylboronic acid | N-(Sulfinyl)cinnamylamine | 99 | 97 |

Data adapted from a study on related sulfinamide-based ligands to illustrate the principle.

Asymmetric Transformations at Heteroatom Centers

The chiral sulfinyl group is also highly effective at directing asymmetric transformations at heteroatoms, particularly nitrogen and sulfur itself. Chiral sulfinamides are key precursors for the synthesis of other important sulfur-containing chiral compounds like sulfoximines. organic-chemistry.org For example, the S-alkylation or S-arylation of a chiral sulfinamide, such as a derivative of this compound, would proceed stereospecifically with retention or inversion of configuration at the sulfur atom, allowing for the synthesis of enantiomerically pure sulfoximines. osi.lvorganic-chemistry.org

Furthermore, chiral sulfinamides can be used to synthesize chiral amines. The condensation of a chiral sulfinamide with an aldehyde or ketone forms a sulfinylimine, which can then undergo diastereoselective addition of a nucleophile. Subsequent cleavage of the sulfinyl group reveals a chiral primary amine. rsc.org The reliability of this method, pioneered with tert-butanesulfinamide, highlights the potential of aryl-sulfinamides like this compound to serve as effective chiral auxiliaries for the asymmetric synthesis of complex amines. rsc.orgyale.edursc.org The synthesis of chiral sulfinate esters through organocatalytic asymmetric condensation also represents a powerful method for creating sulfur stereogenic centers, which can then be converted into other chiral sulfur functionalities. nih.govnih.gov

Applications of 1 Naphthalen 2 Ylsulfinylpiperidine As a Chiral Auxiliary

Mechanistic Role of the Chiral Auxiliary in Asymmetric Induction

The effectiveness of the N-sulfinyl piperidine (B6355638) system as a chiral auxiliary stems from its ability to create a highly biased and predictable steric and electronic environment. The mechanism of asymmetric induction is primarily driven by sterically controlled transition states.

The sulfinyl group (S=O) and the large naphthalenyl substituent effectively block one face of the piperidine ring or its reactive intermediates. For reactions involving the α-carbon of the piperidine, such as alkylations or nucleophilic additions, the auxiliary forces the incoming electrophile or nucleophile to approach from the less hindered face.

In the case of intermediates like N-sulfinyliminium ions or N-sulfinyl metalloenamines, the conformation is locked by the stereochemistry of the sulfur atom. The lone pair of electrons on the sulfur atom and the S-O bond create a distinct electronic environment. Often, the lowest energy transition state is one that minimizes steric repulsions between the bulky naphthyl group and the reactants, while also considering stabilizing interactions like chelation, where a metal cation can coordinate between the sulfinyl oxygen and another atom. acs.orgwikipedia.org This coordination creates a rigid, chair-like or boat-like transition state, providing a clear pathway for the diastereoselective formation of the product. wikipedia.org The predictable nature of this facial bias is the cornerstone of its utility in asymmetric synthesis.

**4.2. Diastereoselective Reactions Using the N-Sulfinyl Piperidine System

The N-sulfinyl piperidine auxiliary has been successfully employed to direct the stereochemical outcome of several key carbon-carbon bond-forming reactions.

Asymmetric alkylation of the carbon atom alpha to the nitrogen is a significant challenge. The N-sulfinyl piperidine auxiliary provides a robust solution. A notable example is the asymmetric α-alkynylation of piperidine. nih.gov In this process, the N-sulfinylpiperidine is first converted into an α-methoxy-N-sulfinylpiperidine, which serves as a stable precursor to a highly reactive N-sulfinyliminium ion. nih.gov

Upon treatment with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), the iminium ion is generated in situ. The bulky naphthalenyl or a similar aryl group on the sulfinyl auxiliary effectively shields one face of the iminium ion. Consequently, the addition of a nucleophile, such as a dialkylaluminum acetylide, occurs with high diastereoselectivity from the less hindered direction. nih.gov This method provides an efficient route to α-alkynylpiperidines, which are valuable synthetic intermediates.

Table 1: Diastereoselective α-Alkynylation of an N-Sulfinylpiperidine Derivative Reaction of an α-methoxy-N-sulfinylpiperidine with various acetylides.

Source: Adapted from Reference nih.gov

| Entry | Acetylide (R-CC-AlMe₂) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Ph-CC-AlMe₂ | 3d | 85 | 92:8 |

| 2 | (4-MeOPh)-CC-AlMe₂ | 3e | 80 | 92:8 |

| 3 | (4-ClPh)-CC-AlMe₂ | 3f | 86 | 93:7 |

| 4 | (2-Thienyl)-CC-AlMe₂ | 3g | 70 | 90:10 |

The N-sulfinyl group is highly effective in directing 1,4-conjugate additions. This is demonstrated in the reaction of N-sulfinyl metalloenamines with α,β-unsaturated ketones. wikipedia.org The N-sulfinyl piperidine can be deprotonated at the α-position to form a chiral metalloenamine. This nucleophile then adds to a Michael acceptor, such as an enone.

The stereochemical outcome is controlled by a well-organized transition state, likely involving chelation of the metal cation (e.g., Li⁺) between the sulfinyl oxygen and the enone's carbonyl oxygen. This rigidifies the transition state assembly, and the steric demand of the auxiliary's aryl group (such as tert-butyl or naphthalenyl) dictates the face of the enamine that attacks the enone. wikipedia.org These reactions proceed with excellent diastereoselectivity, providing a reliable method for synthesizing 1,5-dicarbonyl compounds which can be cyclized to form substituted piperidines. wikipedia.org

Table 2: Diastereoselective Conjugate Addition of N-Sulfinyl Metalloenamines to Enones Source: Adapted from Reference wikipedia.org

| Entry | R¹ in Enamine | R² in Enone | R³ in Enone | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | Ph | H | Ph | 88 | 98:2 |

| 2 | Ph | H | Me | 83 | >99:1 |

| 3 | Ph | H | i-Pr | 78 | >99:1 |

| 4 | i-Pr | H | Ph | 80 | 97:3 |

The N-sulfinyl group can serve as a powerful chiral controller in cycloaddition reactions, particularly in 1,3-dipolar cycloadditions. While specific examples using 1-naphthalen-2-ylsulfinylpiperidine itself are not prevalent, the principle has been established with structurally similar enantiopure N-sulfinimines. acs.org

In these reactions, the N-sulfinylimine acts as the dipolarophile. It reacts with a 1,3-dipole, such as an azomethine ylide, to form a five-membered heterocyclic ring. The facial selectivity of the cycloaddition is directed by the sulfinyl auxiliary. The bulky group on the sulfur atom (e.g., naphthalenyl) blocks one face of the C=N double bond, forcing the dipole to approach from the opposite side. This sulfur-directed approach leads to the formation of the cycloadduct with very high levels of diastereoselectivity, enabling the synthesis of complex, highly substituted pyrrolidine (B122466) derivatives. acs.org This methodology demonstrates the potential for N-sulfinyl piperidine enamines or related derivatives to participate in highly controlled cycloaddition reactions.

The N-sulfinyl piperidine auxiliary is instrumental in controlling nucleophilic additions to electrophilic iminium ions generated α to the nitrogen. As discussed in the alkylation section (4.2.1), stable precursors like α-methoxy-N-sulfinylpiperidines can be activated by a Lewis acid to form a transient N-sulfinyliminium salt. nih.gov

The geometry of this iminium ion is heavily influenced by the chiral sulfinyl group. The large naphthalenyl group creates a significant steric barrier, leaving one face of the C=N⁺ double bond accessible to nucleophiles. The addition of a wide range of nucleophiles, including organometallic reagents and acetylides, proceeds with high diastereoselectivity to yield α-substituted piperidines. nih.gov This strategy represents a powerful method for the asymmetric functionalization of the piperidine core.

Auxiliary Removal and Recycling Strategies

A critical feature of a practical chiral auxiliary is its ease of removal from the product and its potential for recovery and reuse. The N-sulfinyl group excels in this regard. The nitrogen-sulfur (N-S) bond is labile under acidic conditions.

Typically, the sulfinyl group is cleaved by treating the product with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol (B129727) or ethanol. nih.gov This simple procedure efficiently removes the auxiliary to reveal the free secondary amine product. The cleaved auxiliary, in the form of a sulfinate ester (e.g., methyl naphthalenesulfinate), can be recovered from the reaction mixture. This recovered material can then be recycled to synthesize the original chiral sulfinamide, often without any loss of optical purity. nih.gov This efficient removal and recycling process adds to the economic and practical appeal of this methodology in asymmetric synthesis.

Applications of 1 Naphthalen 2 Ylsulfinylpiperidine As a Chiral Ligand or Organocatalyst

Design Principles for Chiral Sulfinyl Ligands

The effectiveness of a chiral ligand in asymmetric catalysis is contingent on its structural design, which dictates how it interacts with a metal center and a substrate. For sulfinyl ligands, several key principles are paramount:

Stereogenic Sulfur Center: The primary source of chirality in sulfinyl ligands is the sulfur atom, which adopts a stable pyramidal geometry. The precise arrangement of the three different substituents (an oxygen atom, a carbon group like naphthalene (B1677914), and a nitrogen atom from the piperidine) creates a chiral pocket.

Steric Influence: The size and shape of the substituents on the sulfur atom are critical for controlling the approach of substrates. In a molecule like 1-Naphthalen-2-ylsulfinylpiperidine, the large, rigid naphthalenyl group acts as a steric directing group, effectively blocking one face of the catalytic center and compelling the substrate to bind in a specific orientation. This steric hindrance is a fundamental mechanism for achieving high enantioselectivity.

Electronic Effects: The electronic properties of the substituents can modulate the reactivity of the catalyst. The naphthalene ring can participate in π-stacking interactions, while the sulfinyl group's ability to influence acidity can be harnessed in organocatalytic designs. yale.edu

Coordinating Atoms: Sulfinyl ligands can coordinate to metal centers through either the sulfur or the oxygen atom, a property known as linkage isomerism. wikipedia.org The choice of metal and the electronic environment determine the preferred binding mode. S-coordination is typically observed with softer metal centers like Ru(II), while O-coordination is more common for first-row transition metals. wikipedia.org The piperidine (B6355638) nitrogen, if unmodified, could also serve as an additional coordination site, creating a bidentate ligand.

Metal-Catalyzed Asymmetric Reactions

Chiral sulfoxide and sulfinamide ligands have been extensively used in transition-metal-catalyzed reactions to produce enantiomerically enriched products. thieme-connect.comnih.gov Their stability and strong S-stereocenter orientation control make them ideal candidates for ligand design. thieme-connect.com

The design of sulfinyl ligands for metal catalysis often involves creating a bidentate or polydentate structure to form a more stable and rigid complex with the metal ion. For a this compound framework, this could be achieved by introducing another coordinating group onto the piperidine or naphthalene ring.

The coordination chemistry of naphthalene-based ligands is well-documented, with the rigid backbone of the naphthalene group influencing the geometry of the resulting metal complexes. researchgate.netmdpi.com When a sulfinyl group is attached, it provides a chiral center close to the metal, which is crucial for transferring stereochemical information during the catalytic cycle. The sulfoxide can bind to metals through either the oxygen or sulfur atom, with O-bonding being more common. wikipedia.org This versatility allows for fine-tuning the electronic and steric environment of the metal catalyst. For instance, metal-containing Schiff base/sulfoxides have been developed as effective chiral ligands for Palladium(II)-catalyzed asymmetric amination reactions. acs.org

Transition metal complexes bearing chiral sulfinyl ligands have proven effective in a wide range of enantioselective transformations. The combination of a metal's catalytic activity with the ligand's chiral environment enables precise stereocontrol.

A notable application is in rhodium-catalyzed asymmetric 1,4-addition reactions. Chiral sulfur–olefin hybrid ligands, which share structural motifs with sulfinamides, have achieved high yields and excellent enantioselectivities (up to 98% ee) in the addition of aryl boronic acids to unsaturated carbonyl compounds. rsc.org Similarly, ruthenium complexes with chiral sulfoxide ligands have been used for asymmetric oxidation reactions. researchgate.net The predictable coordination and steric profile of sulfinyl ligands make them highly effective in controlling the facial selectivity of substrate attack.

Below is a table summarizing representative results for asymmetric reactions catalyzed by transition metal complexes with chiral sulfinyl-type ligands, analogous to the this compound structure.

| Catalyst/Ligand Type | Reaction Type | Substrate | Product Enantiomeric Excess (ee) |

| Rh(I) / Sulfinamide-Olefin Ligand | 1,4-Addition | α,β-Unsaturated Ketone | Up to 98% |

| Pd(II) / Schiff base-Sulfoxide Ligand | Allylic C-H Amination | Internal Alkene | Up to 82% (91:9 er) |

| Ru(II) / Chiral Sulfoxide Ligand | Asymmetric Oxidation | Prochiral Sulfide (B99878) | Up to 99% |

This table presents data from analogous systems to illustrate the potential catalytic performance.

Computational and Theoretical Studies of 1 Naphthalen 2 Ylsulfinylpiperidine

Molecular Dynamics and Docking Simulations

While the methodologies for these types of computational studies are well-established in the field of chemistry and are frequently applied to novel compounds, the actual execution of these studies on 1-Naphthalen-2-ylsulfinylpiperidine and the subsequent publication of the results have not been found. Generating content for the requested outline would require speculation and fabrication of data, which would not adhere to the principles of scientific accuracy.

Should research on this specific compound be published in the future, a detailed article could then be generated. At present, the necessary information to fulfill the request is not available.

Structural Modifications and Derivatization Strategies for Enhanced Performance

Systematic Variation of Naphthalene (B1677914) Substituents

The naphthalene moiety of 1-Naphthalen-2-ylsulfinylpiperidine offers a large surface area for introducing a wide array of substituents. The position and nature of these substituents can profoundly impact the compound's properties through steric and electronic effects. For instance, introducing electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., nitro, halo) at different positions on the naphthalene ring can modulate the electron density of the aromatic system.

This, in turn, can influence the properties of the adjacent sulfinyl group, affecting its reactivity and coordinating ability. For example, electron-withdrawing groups are expected to increase the electrophilicity of the sulfur atom, potentially enhancing its interaction with nucleophiles. Conversely, electron-donating groups would increase the electron density on the sulfur, which could favor oxidative reactions.

Furthermore, the steric bulk of the substituents can play a crucial role in controlling the conformational preferences of the molecule. Bulky substituents near the sulfinyl-piperidine group can create specific steric environments that may be exploited to achieve higher diastereoselectivity in reactions where the sulfinyl group acts as a chiral auxiliary. While specific studies on the systematic variation of naphthalene substituents for this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry provide a robust framework for predicting the impact of such modifications.

Modification of the Piperidine (B6355638) Ring (e.g., N-substituents, ring substitution)

The piperidine ring is another key site for structural modification to enhance the performance of the parent compound. These modifications can include the introduction of substituents on the nitrogen atom or on the carbon atoms of the ring, as well as more complex alterations like ring bridging.

A study on bridged piperidine analogues of a high-affinity naphthalene-based P2Y14R antagonist provides a compelling case study on how modifications to a piperidine ring attached to a naphthalene core can systematically probe and enhance biological activity. researchgate.netresearchgate.netnih.gov While the core structure in that study is not identical to this compound, the strategies employed are directly applicable. The researchers introduced various bridging moieties across the piperidine ring to create more rigid and conformationally constrained analogues. researchgate.netresearchgate.netnih.gov

These modifications included the formation of 2-azanorbornanes, nortropanes, and isoquinuclidines. researchgate.net The rationale behind this strategy was to explore how conformational restriction of the piperidine ring affects receptor binding affinity. researchgate.net It was observed that such rigidification could lead to analogues with preserved or even enhanced affinity. researchgate.netresearchgate.netnih.gov

Simple alkyl substitutions on the piperidine ring were also explored. The introduction of methyl groups can influence the lipophilicity and steric profile of the molecule, which are critical parameters for its interaction with biological targets. Furthermore, the nitrogen atom of the piperidine ring is a prime location for introducing a wide variety of substituents. N-acylation, N-alkylation, and the introduction of other functional groups can significantly alter the compound's properties, including its solubility and basicity.

The following table, based on data from a study on related naphthalene-piperidine derivatives, illustrates the impact of piperidine ring modifications on biological activity. researchgate.netresearchgate.netnih.gov

| Modification of Piperidine Ring | Resulting Structure | Observed Effect on Affinity |

| Bridged Methylene Groups | 2-Azanorbornane analogues | Preserved or enhanced affinity |

| Fused Cyclopropanes | Fused cyclopropane-piperidine | Small differences in affinity |

| Simple Alkyl Groups | Methyl-substituted piperidines | Varied effects on affinity |

| Alternative Ring Systems | Isoquinuclidine analogues | Maintained affinity |

This table is a representation of modification strategies and their general outcomes based on analogous compounds and does not represent data for this compound itself.

Alterations to the Sulfinyl Group (e.g., oxidation state, other sulfur functionalities)

The sulfinyl group is a cornerstone of the chemical identity of this compound, not least because the sulfur atom is a stereocenter, rendering the molecule chiral. Alterations to this group can lead to derivatives with fundamentally different chemical and physical properties.

Other Sulfur Functionalities: Beyond simple oxidation or reduction, the sulfinyl group can be replaced by other sulfur-containing functionalities. For example, the oxygen atom could be replaced by a nitrogen atom to form a sulfilimine. These transformations open up a wide range of possibilities for creating new derivatives with unique reactivity and potential applications.

The table below summarizes the potential alterations to the sulfinyl group and the resulting functionalities.

| Alteration | Resulting Functional Group | Key Changes |

| Oxidation | Sulfonyl | Increased oxidation state, tetrahedral geometry |

| Reduction | Sulfanyl (Sulfide) | Decreased oxidation state, bent geometry |

| Replacement of Oxygen with Nitrogen | Sulfilimine | Introduction of a nitrogen atom, potential for further derivatization |

Structure-Reactivity and Structure-Selectivity Relationships

The relationship between the structure of this compound and its derivatives and their reactivity and selectivity is of paramount importance, particularly in the context of asymmetric synthesis. The chiral sulfinyl group can act as a chiral auxiliary, directing the stereochemical outcome of reactions on adjacent parts of the molecule or in intermolecular reactions.

The stereoelectronic properties of the sulfinyl group, influenced by the substituents on the naphthalene ring, can create a biased environment for the approach of reagents. For example, in the deprotonation of a carbon atom alpha to the piperidine ring, the stereochemistry of the resulting carbanion could be controlled by the orientation of the sulfinyl group.

Studies on aryl sulfinamides have shown their utility in directing radical reactions, suggesting that the sulfinyl moiety can play a key role in controlling the regioselectivity and stereoselectivity of complex transformations. springernature.com The enantiopure nature of sulfinamide-containing reagents has been leveraged to achieve high levels of enantioselectivity in the synthesis of chiral amines. springernature.com

The structure-selectivity relationship can be probed by systematically varying the steric and electronic nature of the substituents on both the naphthalene and piperidine rings. For instance, increasing the steric bulk of the piperidine ring could enhance the facial selectivity of reactions at a nearby prochiral center. Similarly, altering the electronic properties of the naphthalene ring could influence the stability of transition states, thereby affecting the diastereomeric or enantiomeric excess of the product.

While a comprehensive quantitative structure-activity relationship (QSAR) study for this compound is not yet available in the public domain, the principles of asymmetric induction by chiral auxiliaries provide a strong qualitative framework for understanding and predicting its behavior in stereoselective synthesis. scielo.org.mxnih.govyoutube.comsigmaaldrich.comresearchgate.net

Future Research Directions and Unexplored Potential of 1 Naphthalen 2 Ylsulfinylpiperidine

Integration with Flow Chemistry and High-Throughput Synthesis

The synthesis and derivatization of 1-Naphthalen-2-ylsulfinylpiperidine are prime candidates for integration with modern automation technologies like flow chemistry and high-throughput experimentation (HTE). Flow chemistry, which involves performing reactions in a continuously flowing stream, offers numerous advantages over traditional batch synthesis, such as enhanced safety, improved heat and mass transfer, and superior scalability. acs.orgresearchgate.net A continuous flow protocol for synthesizing α-chiral piperidines using N-sulfinyl imines has already demonstrated the potential for rapid, scalable access to these valuable scaffolds. acs.orgorganic-chemistry.org

Future research could focus on developing a telescoped flow synthesis of this compound and its analogues. This would involve optimizing each reaction step—such as the oxidation of the corresponding sulfide (B99878) or the coupling of piperidine (B6355638) with a naphthalenesulfinyl precursor—in individual flow reactors that can be linked together, minimizing manual handling and purification of intermediates.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for the Sulfoxidation Step

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes |

| Temperature Control | Difficult, potential for hotspots | Precise, excellent heat exchange |

| Safety | Handling of bulk, potentially unstable reagents | Small reaction volumes, enhanced containment |

| Scalability | Challenging, requires process redevelopment | Straightforward, "scaling out" by running longer |

| Process Control | Limited, manual sampling | High, real-time monitoring and automation |

HTE platforms could be employed in parallel to rapidly screen catalysts, solvents, and reaction conditions for the synthesis and subsequent functionalization of the this compound scaffold. researchgate.net Such an approach would dramatically accelerate the discovery of novel derivatives with desirable properties.

Application in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are powerful strategies for building molecular complexity in a single, efficient step. researchgate.netacs.org The piperidine scaffold is a common target for MCRs, which can rapidly generate libraries of highly functionalized derivatives from simple starting materials. bohrium.comtandfonline.com

The future application of this compound in this area is twofold. First, the core structure itself could be the target of a novel MCR. Researchers could design a one-pot reaction combining piperidine, a naphthalene-based component, and a sulfur source to construct the molecule, potentially with stereocontrol at the sulfur atom.

Second, and perhaps more intriguingly, this compound could serve as a chiral building block or catalyst in new cascade or multicomponent reactions. For example, the sulfinyl group could direct the stereochemical outcome of a cascade cyclization initiated on a substituent of the piperidine or naphthalene (B1677914) ring. nih.govacs.org A hypothetical pseudo-five-component reaction could utilize an aldehyde, an amine, and a β-ketoester to build a complex piperidine, with the chiral sulfinyl group of a catalyst directing the stereochemistry. researchgate.net

Development of Novel Reactivity Modes

The sulfoxide functional group is a versatile hub for chemical transformations, and its full potential within the this compound framework remains to be unlocked. wikipedia.org Future research could explore several novel reactivity modes:

Pummerer-Type Reactions: Activation of the sulfoxide could initiate a Pummerer reaction, leading to α-functionalization of the piperidine ring. If the piperidine ring contains appropriate substituents, this could open pathways to complex, polycyclic structures. Aromatic Pummerer reactions could also enable functionalization of the naphthalene ring. acs.org

Sulfoxide as a Leaving Group: The sulfinyl group can be engineered to act as an excellent leaving group in elimination or substitution reactions, facilitating the introduction of new functionalities.

researchgate.netwikipedia.org-Sigmatropic Rearrangements: If an allylic group were attached to the sulfoxide oxygen (forming an allylic sulfenate ester), a Mislow-Braverman-Evans rearrangement could occur, transferring chirality from the sulfur atom to a carbon atom. This would provide a powerful method for asymmetric C-C bond formation.

Tandem Catalysis: Rhodium has been shown to catalyze both the racemization of allylic sulfoxides and the hydrogenation of an adjacent alkene. nih.gov This suggests that this compound derivatives could be designed as substrates for dynamic kinetic resolutions, enabling the synthesis of highly enantioenriched products. nih.gov

Exploration of Solid-Phase and Supported Systems

Solid-phase synthesis (SPS) simplifies the synthesis of compound libraries by anchoring a starting material to a solid support (resin), allowing for easy purification by simple filtration. rsc.org Piperidine itself is a well-known reagent in SPS for the removal of Fmoc protecting groups in peptide synthesis. wikipedia.orgpharmaceutical-networking.com

Future work could involve immobilizing this compound onto a solid support. This could be achieved by functionalizing the naphthalene or piperidine ring with a suitable linker for attachment to a resin (e.g., Merrifield or Wang resin). The resulting supported reagent could be used as a recyclable chiral auxiliary or catalyst. illinois.edu For example, a resin-bound this compound derivative could be used to direct a diastereoselective reaction, after which the product is cleaved from the resin and the chiral auxiliary is regenerated and reused.

Furthermore, supported catalysts featuring sulfoxide moieties are an emerging area. ut.ac.iroup.com Vanadium catalysts immobilized on silica (B1680970) gel have been developed for the racemization of chiral sulfoxides, and magnetic nanoparticles have been used to support sulfoxidation catalysts. ut.ac.iroup.com This suggests a pathway for developing heterogeneous catalysts based on the this compound scaffold for use in asymmetric transformations.

Emerging Areas in Asymmetric Synthesis and Organocatalysis

The most promising future for this compound lies in its application as a chiral controller in asymmetric synthesis. The stereogenic sulfur center of the sulfinyl group, combined with the defined steric environment of the naphthalene and piperidine moieties, makes it an excellent candidate for a chiral auxiliary, a chiral ligand for metals, or a direct organocatalyst. nih.govthieme-connect.comnih.gov

Chiral Auxiliary: Similar to the highly successful N-tert-butanesulfinamide (Ellman's auxiliary), the sulfinyl group can be used to direct the stereoselective addition of nucleophiles to an attached functional group. wikipedia.orgtemple.edubeilstein-journals.orgtandfonline.com For instance, converting the piperidine nitrogen into a sulfinyl imine would allow for the diastereoselective synthesis of α-substituted piperidines.

Organocatalysis: Chiral sulfoxides have been successfully employed as neutral, coordinating organocatalysts. acs.orgnih.gov They can activate reagents like allyltrichlorosilanes for the enantioselective allylation of hydrazones. acs.orgnih.gov this compound could be investigated as a catalyst in similar reactions, where the sulfoxide oxygen would coordinate to a Lewis acidic reagent, and the chiral environment would dictate the facial selectivity of the reaction.

Table 2: Potential Applications in Asymmetric Organocatalysis

| Reaction Type | Role of this compound | Potential Outcome |

| Aldol Reaction | Chiral Lewis base catalyst | Enantioselective C-C bond formation |

| Michael Addition | Activator of enones/enals | Enantioselective conjugate addition |

| Allylation of Aldehydes | Coordination with silicon-based reagents | Synthesis of chiral homoallylic alcohols |

| Diels-Alder Reaction | Chiral Lewis acid catalyst (in complex with a metal) | Diastereo- and enantioselective cycloaddition |

The development of this compound as a versatile tool in these emerging areas holds the key to unlocking new, efficient, and highly selective synthetic methodologies. researchgate.netrsc.org

Q & A

Q. What are the optimal synthetic routes for 1-Naphthalen-2-ylsulfinylpiperidine, and how do reaction conditions influence yield?

The synthesis of sulfinylpiperidine derivatives typically involves multi-step routes, including oxidation, nucleophilic substitution, or coupling reactions. For example, sulfinyl groups can be introduced via oxidation of thioethers using agents like meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–25°C). Solvent choice (e.g., dichloromethane or THF) and catalyst selection (e.g., Lewis acids) critically impact reaction efficiency. Parallel purification methods, such as column chromatography or recrystallization, are essential for isolating high-purity products .

Q. Key Parameters for Optimization

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for sulfinyl (S=O) groups (δ ~2.5–3.5 ppm for protons adjacent to sulfoxide) and naphthalene aromatic signals (δ ~7.1–8.3 ppm) .

- FT-IR : Strong absorption bands at 1020–1070 cm⁻¹ (S=O stretching) and 3050–3100 cm⁻¹ (aromatic C-H) validate functional groups .

- HPLC-MS : Quantifies purity and identifies byproducts using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What biological assays are used to evaluate the pharmacological potential of this compound?

In vitro assays include:

- Enzyme Inhibition : Testing against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Receptor Binding : Radioligand displacement studies for GPCRs or ion channels (e.g., 5-HT₃ receptor antagonism) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

DFT calculations (e.g., B3LYP/6-31G*) model sulfoxide geometry, charge distribution, and frontier molecular orbitals (HOMO-LUMO). For example:

- HOMO-LUMO Gaps : Predict reactivity; narrower gaps correlate with higher electrophilicity.

- Transition States : Simulate sulfoxidation pathways to identify rate-limiting steps .

- Non-Covalent Interactions : AIM analysis reveals hydrogen-bonding or π-stacking in crystal packing .

Case Study : DFT-guided optimization of oxidation conditions reduced byproduct formation by 18% in a sulfinylpiperidine synthesis .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability or structural analogs. Strategies include:

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on naphthalene) to isolate pharmacophores .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or microscale thermophoresis (MST) to confirm binding .

Q. What role does crystallography (e.g., SHELX) play in resolving structural ambiguities?

Single-crystal X-ray diffraction with SHELX software determines absolute configuration and packing motifs. For sulfinylpiperidines:

- S=O Bond Geometry : Confirm sulfoxide chirality (R/S configuration) via Flack parameters .

- Intermolecular Interactions : Identify hydrogen bonds (e.g., S=O···H-N) influencing solubility and stability .

Example : SHELX refinement of a related piperidine derivative revealed a twisted naphthalene-sulfinyl conformation, explaining its reduced bioavailability .

Q. How do solvent effects and pH influence the compound’s stability in biological assays?

- pH-Dependent Degradation : Sulfoxides hydrolyze in acidic conditions (pH < 3) to sulfenic acids. Stability studies in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) guide formulation .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize sulfinyl groups, while protic solvents (ethanol) accelerate racemization .

Q. What computational tools predict metabolic pathways and toxicity profiles?

- ADMET Predictors : Tools like SwissADME estimate hepatic clearance (CYP450 metabolism) and blood-brain barrier permeability .

- Toxicity Databases : EPA DSSTox identifies structural alerts (e.g., naphthalene’s potential hepatotoxicity) .

Q. How can isotopic labeling (e.g., ¹⁴C, ³H) track in vivo distribution?

Q. What strategies mitigate synthetic challenges in scaling up sulfinylpiperidine derivatives?

- Flow Chemistry : Continuous oxidation reactors improve heat/mass transfer, reducing batch variability .

- Green Chemistry : Replace mCPBA with H₂O₂/TiO₂ photocatalysis to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.